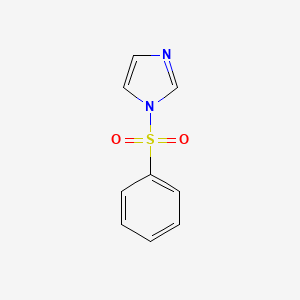

1-(Phenylsulfonyl)-1H-imidazole

Overview

Description

Synthesis Analysis

The synthesis of imidazole derivatives, including those similar to 1-(Phenylsulfonyl)-1H-imidazole, often involves multi-component condensation reactions. For instance, the use of ionic liquids such as 1,3-disulfonic acid imidazolium hydrogen sulfate has been reported to efficiently catalyze the synthesis of tetrasubstituted imidazoles via a one-pot multi-component condensation process under solvent-free conditions (Zolfigol et al., 2013). This method highlights the role of dual hydrogen-bond donors in directing the assembly of catalysts for the efficient synthesis of imidazole derivatives.

Scientific Research Applications

Antibacterial Activity

1-(Phenylsulfonyl)-1H-imidazole derivatives, including 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole, have shown significant in vitro antibacterial activity. These compounds demonstrate potent efficacy against Gram-positive bacteria like Staphylococcus aureus, Bacillus subtilis, and Helicobacter pylori. However, they exhibit limited activity against Gram-negative bacteria (Letafat et al., 2008).

Thermochemical Properties

The thermochemical properties of various 1-(R-phenyl)-1H-imidazoles, including derivatives of 1-(Phenylsulfonyl)-1H-imidazole, have been studied. These compounds are notable for their diverse biological activities and adjustable physicochemical properties, suitable for many practical applications. The vapor pressures and standard enthalpies of vaporization of these compounds have been determined, providing insights into their physicochemical behaviors (Emel’yanenko et al., 2017).

Catalytic Applications

1-(Phenylsulfonyl)-1H-imidazole derivatives are used in catalysis. For instance, 1,3-disulfonic acid imidazolium hydrogen sulfate, an ionic liquid, is used for the one-pot multi-component synthesis of 1,2,4,5-tetrasubstituted imidazoles. This demonstrates the role of imidazole derivatives in facilitating chemical reactions under specific conditions (Zolfigol et al., 2013).

Pharmaceutical Research

In pharmaceutical research, specific 1-(Phenylsulfonyl)-1H-imidazole derivatives have been investigated for their potential as therapeutic agents. For example, 1H-imidazoles have been synthesized and tested for their role in inhibiting cyclooxygenase enzymes and exhibiting antiproliferative effects against certain cancer cell lines (Wiglenda et al., 2005).

Corrosion Inhibition

1-(Phenylsulfonyl)-1H-imidazole derivatives have been used in corrosion inhibition studies. For example, imidazole-based molecules have been evaluated as corrosion inhibitors for carbon steel in acidic mediums. Their effectiveness is analyzed through both experimental and molecular modeling approaches (Costa et al., 2021).

Synthesis and Applications in Chemistry

Various synthetic approaches and applications of 1-(Phenylsulfonyl)-1H-imidazole in chemistry have been explored. For example, the divergent and regioselective synthesis of trisubstituted imidazoles from common intermediates demonstrates the versatility of these compounds in organic synthesis (Delest et al., 2008).

properties

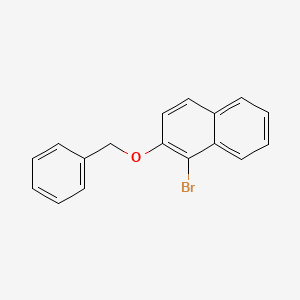

IUPAC Name |

1-(benzenesulfonyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c12-14(13,11-7-6-10-8-11)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKXNHIYUMJTHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339288 | |

| Record name | 1-(Phenylsulfonyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Phenylsulfonyl)-1H-imidazole | |

CAS RN |

46248-01-5 | |

| Record name | 1-(Phenylsulfonyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Bis[(dimethylamino)methyl]cyclopentanone](/img/structure/B1268235.png)

![Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro-](/img/structure/B1268247.png)